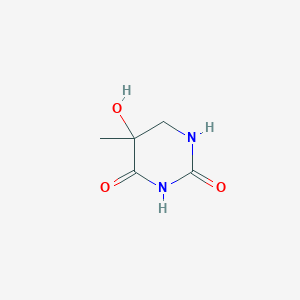
5-Hydroxydihydrothymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxydihydrothymine (5-OH-dHT) is a modified nucleoside that is formed by the reaction between thymine and hydroxyl radical. It is one of the major products of oxidative damage to DNA and is considered as a biomarker for oxidative stress. 5-OH-dHT has been extensively studied for its potential use as a tool for monitoring oxidative stress and for understanding the mechanism of DNA damage and repair.
Mécanisme D'action
The mechanism of action of 5-Hydroxydihydrothymine is not fully understood. It is believed that 5-Hydroxydihydrothymine can induce DNA damage by forming adducts with DNA bases, which can lead to mutations and chromosomal aberrations. 5-Hydroxydihydrothymine can also inhibit DNA synthesis and repair, which can further exacerbate the DNA damage.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Hydroxydihydrothymine are not well characterized. However, it has been shown that 5-Hydroxydihydrothymine can induce oxidative stress and inflammation, which can contribute to various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Hydroxydihydrothymine in lab experiments are that it is a stable and specific biomarker for oxidative stress, and its measurement is relatively easy and non-invasive. However, the limitations are that the synthesis of 5-Hydroxydihydrothymine is complex and requires specialized equipment and expertise. In addition, the levels of 5-Hydroxydihydrothymine can be affected by various factors such as diet, age, and disease status, which can complicate the interpretation of the results.
Orientations Futures
For the research on 5-Hydroxydihydrothymine include the development of more sensitive and specific methods for its detection and quantification, the investigation of its role in various diseases, and the exploration of its potential as a therapeutic target. In addition, the study of 5-Hydroxydihydrothymine can provide insights into the mechanism of oxidative DNA damage and repair, which can lead to the development of new strategies for preventing and treating oxidative stress-related diseases.
Méthodes De Synthèse
5-Hydroxydihydrothymine can be synthesized by the reaction between thymine and hydroxyl radical, which is generated by the Fenton reaction or by exposure to ionizing radiation. The reaction yields a mixture of products, and 5-Hydroxydihydrothymine can be isolated and purified by HPLC.
Applications De Recherche Scientifique
5-Hydroxydihydrothymine has been widely used as a biomarker for oxidative stress in various biological systems. It has been detected in urine, plasma, and tissues of animals and humans exposed to oxidative stress. The measurement of 5-Hydroxydihydrothymine levels provides a non-invasive and sensitive method for assessing oxidative stress and its impact on health and disease.
Propriétés
Numéro CAS |
1123-21-3 |
|---|---|
Nom du produit |
5-Hydroxydihydrothymine |
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
5-hydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O3/c1-5(10)2-6-4(9)7-3(5)8/h10H,2H2,1H3,(H2,6,7,8,9) |
Clé InChI |
UIHWKXHRHOBLKQ-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1=O)O |
SMILES canonique |
CC1(CNC(=O)NC1=O)O |
Synonymes |
5-hydroxy-5,6-dihydrothymine 5-OHDHT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



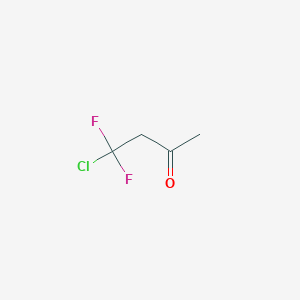
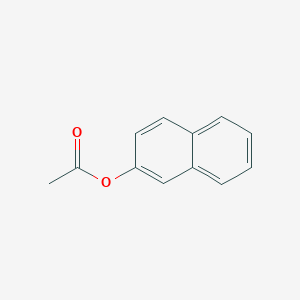
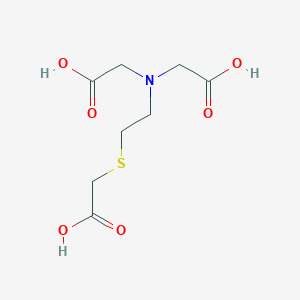
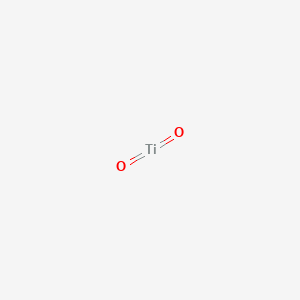
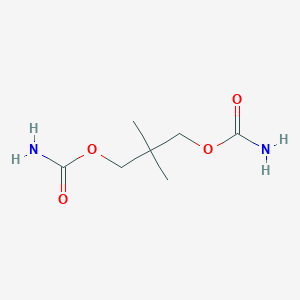
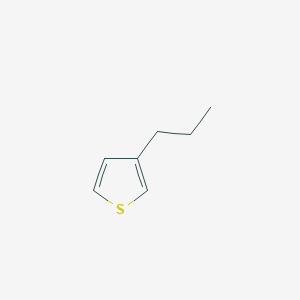
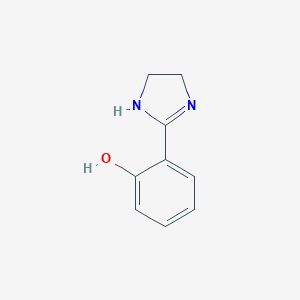
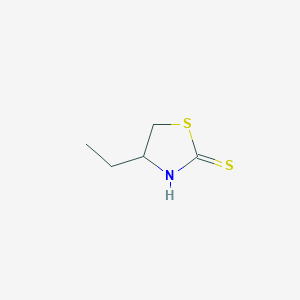
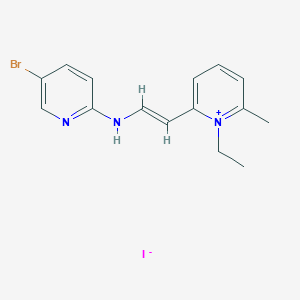
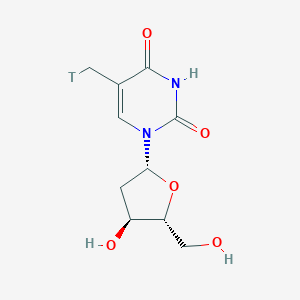
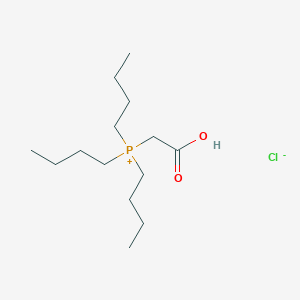
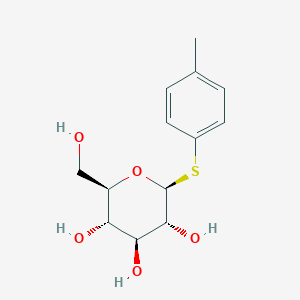
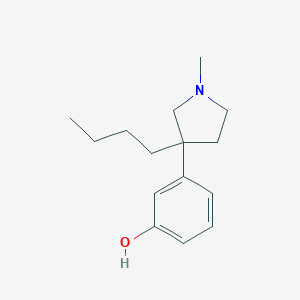
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)